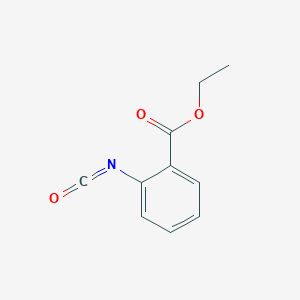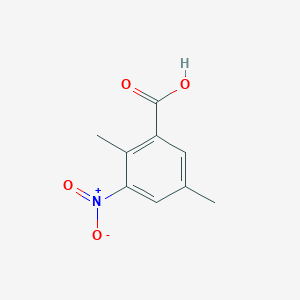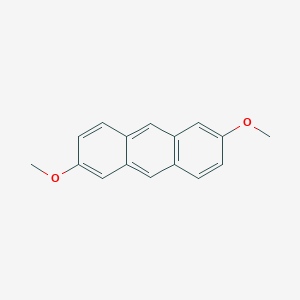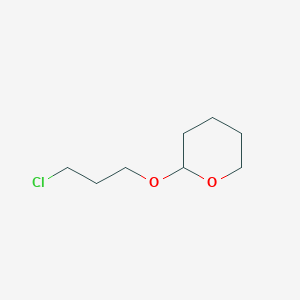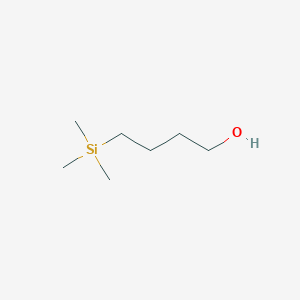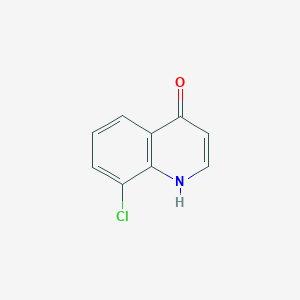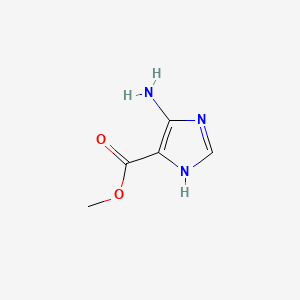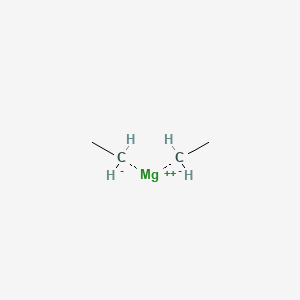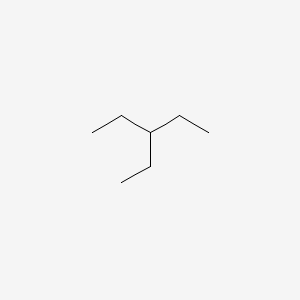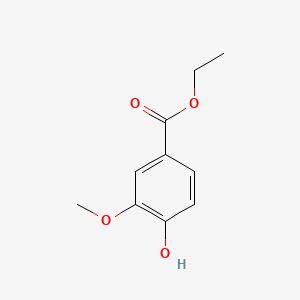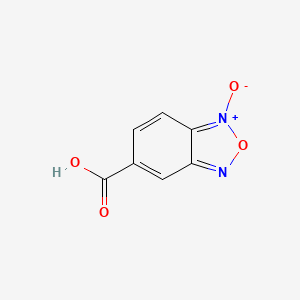
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Overview
Description
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound with the molecular formula C7H4N2O4 . It has a molecular weight of 180.12 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of triethyl phosphite in ethanol at a temperature of 70 - 78℃ for approximately 2.17 hours . The reaction takes place in an inert atmosphere. The compound 2,1,3-benzoxadiazole-5-carboxylic acid N-oxide is used as a starting material .Molecular Structure Analysis
The molecular structure of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate consists of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, and four oxygen atoms .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate are not explicitly mentioned in the search results .Scientific Research Applications
Angiotensin II Receptor Antagonistic Activities
- Benzimidazole derivatives, including compounds similar to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds have shown high affinity for the AT1 receptor and effective inhibition of angiotensin II-induced pressor response, suggesting potential applications in cardiovascular diseases (Kohara et al., 1996).
Synthesis of Heterocyclic Compounds
- The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and benzoyl cyanides under microwave irradiation involves compounds related to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. These reactions proceed with good yield, indicating their significance in the efficient synthesis of heterocyclic compounds (Kandre et al., 2013).
Mesoionic Ring Synthesis
- Studies on the synthesis of compounds containing fused mesoionic rings, including derivatives of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, have been reported. These studies contribute to the understanding of mesoionic chemistry, which is relevant in the development of novel organic compounds (Preston & Turnbull, 1977).
Cocrystallization Studies
- Research on cocrystallization involving compounds like 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate has been conducted. These studies provide insights into the formation of organic cocrystalline materials and their potential applications in materials science (Du et al., 2006).
Development of Antimicrobial Agents
- Novel benzoxazole-based 1,3,4-oxadiazoles, which are structurally related to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, have been synthesized and screened as potential antimicrobial agents. These studies highlight the role of such compounds in the development of new drugs and treatments (Vodela et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCJZJVVZUOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319330 | |
| Record name | Benzofuroxan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate | |
CAS RN |
6086-24-4 | |
| Record name | 5-Carboxybenzofuroxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 343748 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6086-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofuroxan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

